molecular formula C18H16O9 B3029345 (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate CAS No. 62708-56-9

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Cat. No. B3029345
CAS RN: 62708-56-9
M. Wt: 376.3 g/mol
InChI Key: DXDIHODZARUBLA-DTPOWOMPSA-N
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Description

“(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate” is a chemical compound with the molecular formula C11H10O7 . It has an average mass of 254.193 Da and a monoisotopic mass of 254.042648 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes two benzoyloxy groups attached to a succinic acid backbone . This compound has two defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 496.2±45.0 °C at 760 mmHg, and a flash point of 196.6±22.2 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 121 Å2 .

Scientific Research Applications

Catalytic Systems and Synthesis

  • Succinic acid esters, similar to (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, are vital in various industrial applications. A study by Olivieri, Tarroni, and Carfagna (2022) describes the use of a palladium-based catalytic system for producing such esters, demonstrating its potential in efficient and cost-effective synthesis Olivieri, Tarroni, & Carfagna, 2022.

Surfactant and Vesicle Formation

  • A paper by Shankar and Patnaik (2007) discusses enantiomeric sodium 2,3-bis(decyloxy) succinate, closely related to this compound, and its ability to form vesicles in aqueous solutions. This highlights its role in the development of surfactants and vesicle-forming compounds Shankar & Patnaik, 2007.

Chiral Synthesis and Stereocontrol

  • Fleming and Lawrence (1998) utilized a similar compound in the synthesis of (–)-tetrahydrolipstatin, demonstrating the compound’s role in stereocontrolled organic synthesis Fleming & Lawrence, 1998.

Crystal Engineering and Structural Studies

  • Nassimbeni and Su (2006) investigated the crystal structures of salts derived from di-p-toluoyltartaric acid, a compound related to this compound. Their work contributes to the field of crystal engineering and helps understand the molecular interactions in these compounds Nassimbeni & Su, 2006.

Synthesis of Gemini Surfactants

  • Aisaka, Oida, and Kawase (2007) demonstrated the synthesis of 2,3-bis(undecyl)succinic acid, a Gemini surfactant, from Corynomicolic acid. This study provides insights into the synthesis of surfactants and the importance of functional group interconversion Aisaka, Oida, & Kawase, 2007.

Coordination Polymers and Metal–Organic Frameworks

  • Wang, Zhang, Wang, and Jia (2018) created coordination polymers using succinic acid and transition metals. This research underlines the role of compounds like this compound in forming metal–organic frameworks, which have various applications including in catalysis and material science Wang, Zhang, Wang, & Jia, 2018.

properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIHODZARUBLA-DTPOWOMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62708-56-9, 2743-38-6
Record name O,O′-Dibenzoyl-(2R,3R)-tartaric acid monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62708-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzoyl-L-tartaric acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2R,3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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